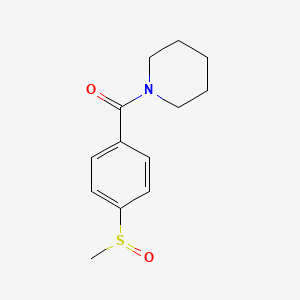![molecular formula C13H22N2O2 B7509489 N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide](/img/structure/B7509489.png)
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is an important neurotransmitter in the brain that plays a critical role in regulating neuronal excitability. By inhibiting GABA transaminase, CPP-115 increases the concentration of GABA in the brain, which can have a number of beneficial effects.
Mecanismo De Acción
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide increases the concentration of GABA in the brain, which can have a number of beneficial effects, including reducing neuronal excitability and promoting relaxation.
Biochemical and Physiological Effects:
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide has been shown to have a number of biochemical and physiological effects. It can increase the concentration of GABA in the brain, reduce neuronal excitability, and promote relaxation. It has also been shown to improve cognitive function and reduce seizures in animal models of epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide in lab experiments is that it is a potent and selective inhibitor of GABA transaminase, which allows for precise control of GABA levels in the brain. However, one limitation is that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide can be expensive to produce and may not be readily available in all labs.
Direcciones Futuras
There are a number of potential future directions for research on N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide. One area of interest is its potential as a treatment for addiction and anxiety disorders. It may also have applications in the treatment of other neurological disorders, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to better understand the long-term effects of N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide on the brain and its potential side effects.
Métodos De Síntesis
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide can be synthesized using a variety of methods, including the reaction of 4-piperidone with cyclopropanecarbonyl chloride in the presence of a base, followed by reaction with 2-methylpropanoyl chloride. This method has been used to produce N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide in high yield and purity.
Aplicaciones Científicas De Investigación
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide can improve cognitive function and reduce seizures in animal models of epilepsy. It has also been shown to have potential as a treatment for addiction and anxiety disorders.
Propiedades
IUPAC Name |
N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-9(2)12(16)14-11-5-7-15(8-6-11)13(17)10-3-4-10/h9-11H,3-8H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZOAOSXVTZVDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1CCN(CC1)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(azetidine-1-carbonyl)phenyl]benzamide](/img/structure/B7509436.png)

![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-3-methylbutan-1-one](/img/structure/B7509451.png)
![4-[(4-Fluorophenyl)methyl]-2-methylmorpholine](/img/structure/B7509456.png)
![2-Methyl-4-[(1-phenylpyrazol-4-yl)methyl]morpholine](/img/structure/B7509460.png)






